2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone
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Overview
Description
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylsulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the phenylsulfonyl group: This can be done via sulfonylation reactions using reagents such as sulfonyl chlorides.
Formation of the thioether linkage: This involves the reaction of a thiol with an appropriate electrophile to form the thioether bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies, including binding assays, structural analysis, and functional assays.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone
- 2-((2-(4-Bromophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone
- 2-((2-(4-Methylphenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone
Uniqueness
Compared to these similar compounds, 2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s reactivity, stability, and biological activity, making it a valuable target for research and development.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S2/c24-18-13-11-17(12-14-18)21-25-22(31(27,28)19-9-5-2-6-10-19)23(29-21)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWCBNDMMYKOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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